D-Ribose, oxime (9CI)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

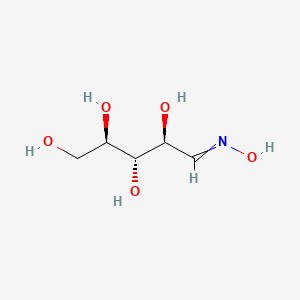

D-Ribose, oxime (9CI) is a chemical compound with the molecular formula C5H11NO5 and a molecular weight of 165.14454 It is an oxime derivative of D-Ribose, a naturally occurring sugar Oximes are characterized by the presence of a hydroxylamine group (-NOH) attached to a carbon atom, which is double-bonded to a nitrogen atom

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of D-Ribose, oxime (9CI) typically involves the reaction of D-Ribose with hydroxylamine. One common method is the condensation reaction, where D-Ribose reacts with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous medium at room temperature, resulting in the formation of D-Ribose, oxime (9CI) .

Industrial Production Methods

Industrial production of D-Ribose, oxime (9CI) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pH, and other parameters to optimize yield and purity .

化学反応の分析

Types of Reactions

D-Ribose, oxime (9CI) undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides.

Reduction: The oxime group can be reduced to form amines.

Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can react with the oxime group under mild conditions.

Major Products Formed

Oxidation: Nitrile oxides.

Reduction: Amines.

Substitution: Various substituted oximes depending on the nucleophile used.

科学的研究の応用

Pharmaceutical Applications

D-Ribose, oxime (9CI) is primarily investigated for its potential as an antidote for organophosphate poisoning. Organophosphates inhibit acetylcholinesterase (AChE), leading to toxic effects. The oxime group in D-Ribose, oxime (9CI) can reactivate AChE by displacing the phosphoryl group from the enzyme, restoring its activity . This mechanism is critical in developing effective treatments for poisoning cases.

Table 1: Comparison of Oximes Used as Antidotes

| Compound | Mechanism of Action | Efficacy |

|---|---|---|

| D-Ribose, oxime (9CI) | Reactivates AChE by displacing organophosphate | Moderate |

| Pralidoxime | Reactivates AChE similar to D-Ribose, oxime | High |

| Obidoxime | Higher efficacy against certain organophosphates | Very high |

Research has indicated that oximes can exhibit various biological activities, including anti-inflammatory and anticancer properties. For instance, derivatives of oximes have shown potential in inhibiting cancer cell growth by modulating reactive oxygen species (ROS) levels .

Case Study: TFOBO Derivative

- Study Focus : Investigated the effects of the oxime derivative TFOBO on myeloid leukemic cells.

- Findings : TFOBO significantly increased ROS levels, leading to apoptosis in leukemic cells. This suggests that oxime derivatives may be promising candidates for cancer therapies .

Metabolic Pathways and Enzyme Interactions

D-Ribose itself plays a crucial role in cellular metabolism as a component of nucleotides and nucleic acids. The introduction of an oxime group may enhance its interaction with specific enzymes involved in metabolic pathways, potentially leading to new therapeutic strategies.

作用機序

The mechanism of action of D-Ribose, oxime (9CI) involves its interaction with specific molecular targets. In the context of organophosphate poisoning, oximes reactivate acetylcholinesterase (AChE) by displacing the phosphoryl moiety from the enzyme, thereby restoring its activity. This reaction is facilitated by the nucleophilic nature of the oxime group, which forms a bond with the phosphorylated enzyme, leading to the release of the organophosphate and reactivation of AChE .

類似化合物との比較

Similar Compounds

Pralidoxime: An oxime used as an antidote for organophosphate poisoning.

Obidoxime: Another oxime with similar applications.

Methoxime: An oxime derivative with potential therapeutic uses.

Uniqueness

D-Ribose, oxime (9CI) is unique due to its specific structure and the presence of the ribose moiety, which may confer distinct biochemical properties compared to other oximes.

生物活性

D-Ribose, oxime (9CI) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of D-Ribose, oxime (9CI), focusing on its mechanisms of action, therapeutic applications, and relevant research findings. The compound belongs to the class of oximes, which are known for diverse biological effects including anticancer and anti-inflammatory properties.

Chemical Structure and Properties

D-Ribose, oxime (9CI) is a derivative of D-ribose, featuring an oxime functional group. The presence of the oxime group enhances the compound's interaction with various biological targets compared to its carbonyl counterparts. This modification contributes to its unique pharmacological properties.

The biological activity of D-Ribose, oxime (9CI) can be attributed to several mechanisms:

- Reactive Oxygen Species Modulation : Research indicates that oxime derivatives can influence the production of reactive oxygen species (ROS), which play a crucial role in cell signaling and apoptosis. For instance, TFOBO, an oxime derivative similar to D-Ribose, was shown to increase ROS levels in leukemic cells, promoting apoptosis through mitochondrial pathways .

- Kinase Inhibition : Oximes have been identified as potent inhibitors of various kinases involved in cancer progression and inflammation. This includes inhibition of AMP-activated protein kinase (AMPK) and phosphatidylinositol 3-kinase (PI3K), both critical in cellular metabolism and survival .

- Inflammatory Response Modulation : Certain oximes exhibit anti-inflammatory properties by downregulating pro-inflammatory cytokines and mediators in immune cells. Studies have shown that modifications in the oxime structure can enhance these effects .

Biological Activity Data

The following table summarizes key findings related to the biological activity of D-Ribose, oxime (9CI) and related compounds:

Case Studies

- Leukemia Treatment : A study demonstrated that TFOBO (an oxime derivative) significantly reduced leukemic cell viability by inducing apoptosis through ROS pathways. This suggests potential therapeutic applications for D-Ribose, oxime (9CI) in hematological malignancies .

- Inflammation Models : In animal models, compounds similar to D-Ribose, oxime (9CI) have shown efficacy in reducing inflammation markers associated with chronic diseases such as arthritis and colitis. These findings highlight the compound's potential for treating inflammatory conditions .

- Kinase Inhibition Studies : Various studies have reported that modifications in the oxime structure can enhance binding affinity to specific kinases, thus providing insights into optimizing D-Ribose derivatives for targeted therapy against cancer .

特性

CAS番号 |

6272-50-0 |

|---|---|

分子式 |

C5H11NO5 |

分子量 |

165.14 g/mol |

IUPAC名 |

(5E)-5-hydroxyiminopentane-1,2,3,4-tetrol |

InChI |

InChI=1S/C5H11NO5/c7-2-4(9)5(10)3(8)1-6-11/h1,3-5,7-11H,2H2/b6-1+ |

InChIキー |

OKDOWAAKOUUJPX-LZCJLJQNSA-N |

SMILES |

C(C(C(C(C=NO)O)O)O)O |

異性体SMILES |

C(C(C(C(/C=N/O)O)O)O)O |

正規SMILES |

C(C(C(C(C=NO)O)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。